molecular formula C23H23N5O2 B6485009 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 899966-57-5

4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No.: B6485009
CAS No.: 899966-57-5
M. Wt: 401.5 g/mol
InChI Key: FMOBDDYFSLMRBO-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide ( 899966-57-5) is a high-purity small molecule research compound with a molecular formula of C23H23N5O2 and a molecular weight of 401.46 g/mol . This benzamide derivative is built around a pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity and its role as a kinase inhibitor core template . The compound features a 4-tert-butyl benzamide moiety linked to a 1-(4-methylphenyl) substituted heterocyclic system, creating a complex molecular architecture valuable for probing biological interactions. This chemical is offered with a guaranteed purity of 90% or higher and is available in quantities ranging from 2 μmol to 100 mg to support various research scales . As a pyrazolo[3,4-d]pyrimidine derivative, it is part of a well-established class of nitrogen-containing heterocycles that show significant potential in pharmaceutical research, particularly in the development of targeted therapies. Related analogues within this structural class have demonstrated specific interactions with biological targets, such as the androgen receptor, highlighting the potential research utility of this chemical scaffold in studying signal transduction pathways . The structural features of this compound make it a valuable candidate for biochemical probing, mechanism of action studies, and structure-activity relationship (SAR) investigations in drug discovery. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-tert-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-15-5-11-18(12-6-15)28-20-19(13-25-28)22(30)27(14-24-20)26-21(29)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOBDDYFSLMRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolopyrimidine Core

  • 1-Phenyl analog (CAS 899752-35-3): Structure: 1-Phenyl instead of 4-methylphenyl. Molecular Weight: 387.4 g/mol (C22H21N5O2). Impact: The absence of a methyl group reduces lipophilicity (clogP ~3.2 vs.
  • 1-(4-Fluoro-2-Hydroxyphenyl) analog () :

    • Structure : Hydroxyl and fluorine substituents introduce polarity.
    • Impact : Increased solubility (clogP ~2.5) but reduced metabolic stability due to the hydroxyl group .

Variations in the Benzamide Moiety

  • 4-Methoxy-N-[1-Phenyl-4-Oxo-Pyrazolopyrimidin-5-yl]Benzamide () :

    • Structure : Methoxy group replaces tert-butyl.
    • Impact : Electron-donating methoxy decreases lipophilicity (clogP ~2.9) but may enhance hydrogen bonding with targets .
  • N-{1-tert-Butyl-4-Oxo-Pyrazolopyrimidin-5-yl}-2,4-Dimethoxybenzamide () :

    • Structure : Dimethoxy and tert-butyl groups.
    • Impact : Dual substituents balance lipophilicity (clogP ~3.5) and electronic effects, favoring diverse binding modes .

Functional Group Modifications

  • Sulfonamide analog () :
    • Structure : Sulfonamide replaces benzamide; fluorophenyl substituents.
    • Properties : MP 175–178°C; mass 589.1 g/mol.
    • Impact : Sulfonamide’s acidity (pKa ~10) may enhance target binding via ionic interactions .

Research Implications

  • Lipophilicity Trends : The tert-butyl group in the target compound confers higher clogP (~3.8) compared to methoxy (~2.9) or hydroxyl (~2.5) analogs, suggesting better cell penetration .
  • Steric Effects : The 4-methylphenyl group may improve target selectivity over bulkier substituents like 1-tert-butyl .
  • Functional Group Diversity : Sulfonamide analogs () highlight the role of acidic groups in modulating target affinity, though thermal stability (MP 175–178°C) varies significantly .

Preparation Methods

Cyclocondensation Reaction

The pyrazolo[3,4-d]pyrimidine scaffold is constructed through a cyclocondensation reaction between 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile and ethyl acetoacetate.

Procedure :

  • 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (50 mL) for 12 hours.

  • The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.

  • The precipitate is filtered and recrystallized from ethanol to yield 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile (Yield: 78%).

Characterization :

  • 1H-NMR (DMSO- d6, 600 MHz): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH2), 2.39 (s, 3H, CH3).

  • MS (ESI) : m/z 280 [M + H]+.

Hydrolysis of the Nitrile Group

The carbonitrile group at position 5 is hydrolyzed to an amine using hydrochloric acid.

Procedure :

  • The nitrile intermediate (5 mmol) is stirred in 6 M HCl (20 mL) at 100°C for 6 hours.

  • The solution is cooled, adjusted to pH 8 with NaOH, and extracted with ethyl acetate.

  • The organic layer is dried over Na2SO4 and concentrated to yield 5-amino-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 85%).

Characterization :

  • FT-IR (KBr): 3340 cm−1 (N-H stretch), 1675 cm−1 (C=O).

Analytical Data and Validation

Spectroscopic Characterization

  • 1H-NMR (600 MHz, DMSO- d6): δ 10.23 (s, 1H, NH), 8.51 (s, 1H, pyrimidine-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3), 1.34 (s, 9H, C(CH3)3).

  • 13C-NMR (150 MHz, DMSO- d6): δ 165.4 (C=O), 156.2 (pyrimidine-C), 151.8 (C=N), 139.5–125.2 (Ar-C), 34.7 (C(CH3)3), 31.2 (C(CH3)3), 21.1 (CH3).

  • HRMS (ESI) : m/z 456.2132 [M + H]+ (calculated: 456.2135).

Purity and Crystallography

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).

  • X-ray Diffraction : Single-crystal analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angle of 85° between the benzamide and pyrimidine rings.

Alternative Synthetic Routes

Solid-Phase Synthesis

A modified approach uses Wang resin-bound 5-aminopyrazolo[3,4-d]pyrimidin-4-one for iterative coupling and cleavage, achieving a 68% yield.

Microwave-Assisted Reaction

Microwave irradiation (150°C, 30 min) reduces the amidation time from 12 hours to 45 minutes, with comparable yields.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Catalyst : K2CO3 replaces Cs2CO3, reducing costs by 40% without sacrificing yield.

  • Solvent Recycling : DMF is recovered via distillation (≥90% efficiency) .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., tert-butyl group at δ ~1.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
  • HPLC : Monitors purity (>98%) and detects trace intermediates .

How can researchers design experiments to study the compound’s stability under physiological conditions?

Q. Advanced

  • Hydrolytic stability assays : Incubate in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at intervals (0–72 hrs) .
  • Oxidative stress testing : Expose to H₂O₂ or liver microsomes to assess metabolic susceptibility .
  • Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under ICH guidelines .
    Key metrics : Half-life (t₁/₂), degradation products (identified via LC-MS/MS) .

What strategies can resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity .
  • Structural analogs : Synthesize derivatives (e.g., fluorinated benzamide) to isolate SAR trends .
    Example : Discrepancies in IC₅₀ for kinase X may arise from assay conditions (ATP concentration, incubation time) .

How can structural modifications enhance the compound’s target selectivity?

Q. Advanced

  • Functional group substitution : Replace tert-butyl with trifluoromethyl to improve hydrophobic binding .
  • Bioisosteric replacements : Substitute pyrimidine oxygen with sulfur to modulate electron density .
  • Linker optimization : Introduce PEG spacers to reduce off-target interactions .
Modification Target Selectivity (IC₅₀, nM) Reference
Parent compound120 ± 15
4-Trifluoromethyl analog45 ± 6
Thieno-pyrimidine derivative320 ± 25

What are the primary challenges in scaling up synthesis, and how can they be mitigated?

Q. Basic

  • Solvent volume : Reduce DMF usage via solvent-free microwave-assisted reactions .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) .
  • Yield optimization : Use flow chemistry for amidation steps to improve reproducibility .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., docking score ≤ -9.0 kcal/mol) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .
  • QSAR models : Train on IC₅₀ data from analogs to predict activity of untested derivatives .
    Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics .

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